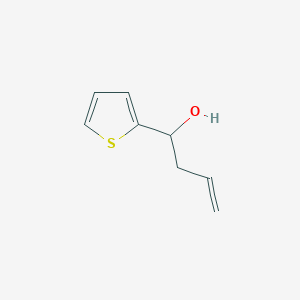
2-Chloro-4-fluoro-3-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3ClFNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-nitrobenzoic acid typically involves multiple steps starting from readily available raw materials. One common method involves the following steps:
Nitration: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol.
Chlorination: The hydroxyl group of 2-methyl-6-nitrophenol is then chlorinated to produce 2-chloro-3-nitrotoluene.
Fluorination: The chlorinated intermediate undergoes a fluorination reaction to yield 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of high-yield reactions and cost-effective reagents to ensure the process is economically viable for large-scale production.
化学反応の分析
Types of Reactions
2-Chloro-4-fluoro-3-nitrobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The nitro, chloro, and fluoro groups can be substituted under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo further oxidation under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products
Substitution: Products include derivatives where the nitro, chloro, or fluoro groups are replaced by other functional groups.
Reduction: The major product is 2-Chloro-4-fluoro-3-aminobenzoic acid.
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
2-Chloro-4-fluoro-3-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Chloro-4-fluoro-3-nitrobenzoic acid exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, can participate in redox reactions, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity.
類似化合物との比較
2-Chloro-4-fluoro-3-nitrobenzoic acid can be compared with other similar compounds, such as:
2-Chloro-3-nitrobenzoic acid: Lacks the fluorine substituent, which can affect its reactivity and applications.
4-Fluoro-3-nitrobenzoic acid: Lacks the chlorine substituent, leading to different chemical properties and uses.
2-Fluoro-3-nitrobenzoic acid:
The presence of both chlorine and fluorine substituents in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
特性
分子式 |
C7H3ClFNO4 |
|---|---|
分子量 |
219.55 g/mol |
IUPAC名 |
2-chloro-4-fluoro-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H3ClFNO4/c8-5-3(7(11)12)1-2-4(9)6(5)10(13)14/h1-2H,(H,11,12) |
InChIキー |
UWMQDFSOLROBQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)

![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)
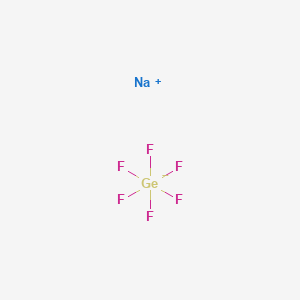

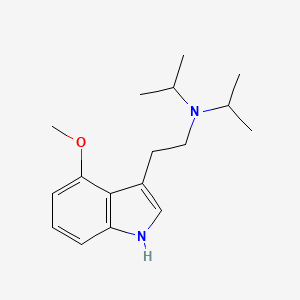
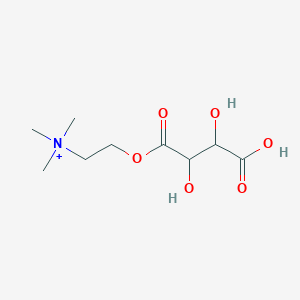
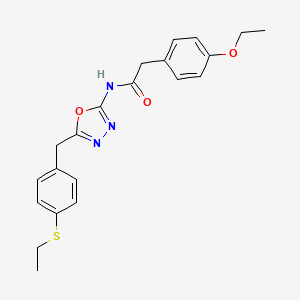
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121100.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14121101.png)
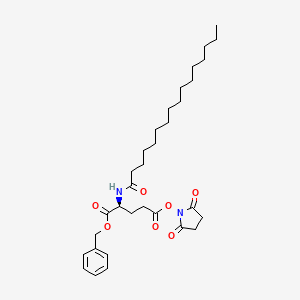
![3-((3-(4-ethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14121112.png)
